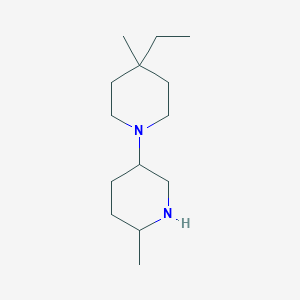
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine is a synthetic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features two piperidine rings, each substituted with ethyl, methyl, and methylpiperidinyl groups, making it a highly substituted derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine typically involves multi-step organic reactions. One common approach is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process involves the following steps:
Formation of the piperidine ring: Starting from pyridine, the ring is hydrogenated to form piperidine.
Substitution reactions: The piperidine ring undergoes substitution reactions to introduce ethyl, methyl, and methylpiperidinyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit tubulin polymerization, affecting cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylpiperidine: A simpler derivative used in peptide synthesis.
N-methylpiperidine: Utilized in C-H bond activation and synthesis of antibacterial agents.
4-piperidinemethanol: Employed in the synthesis of dendrimers and other complex molecules.
Uniqueness
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine stands out due to its highly substituted structure, which can impart unique biological and chemical properties. Its dual piperidine rings and multiple substituents make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H28N2 |
|---|---|
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-4-14(3)7-9-16(10-8-14)13-6-5-12(2)15-11-13/h12-13,15H,4-11H2,1-3H3 |
InChI-Schlüssel |
IFIMIMMTABPJNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN(CC1)C2CCC(NC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
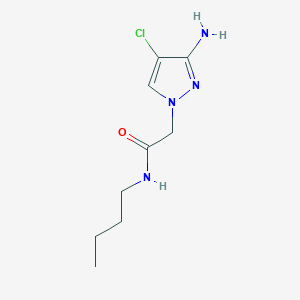
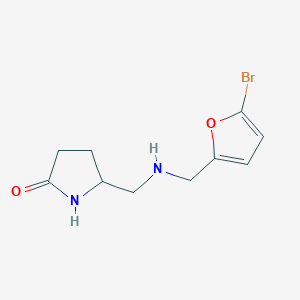

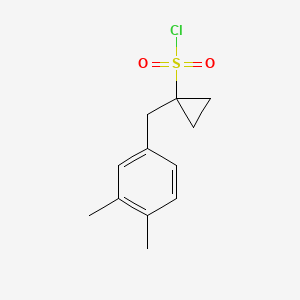
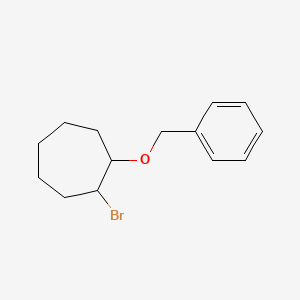

![Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13633927.png)
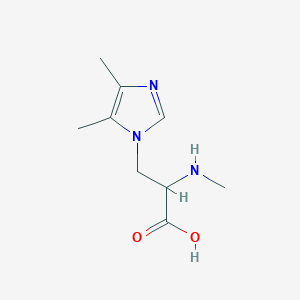
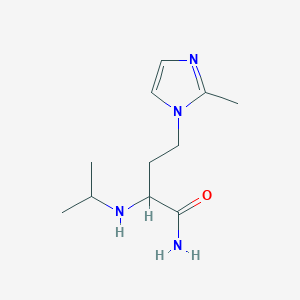
![2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13633937.png)
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide](/img/structure/B13633949.png)
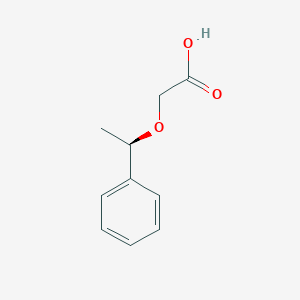
![rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride](/img/structure/B13633964.png)
